![molecular formula C24H26O2 B137965 alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene CAS No. 136861-46-6](/img/structure/B137965.png)
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
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Description
Alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (MBBX) is a unique chemical compound that has many different applications in the scientific research field. MBBX has a wide range of uses, from its ability to act as a catalyst in organic synthesis reactions to its potential as a therapeutic agent for various diseases. In
Scientific Research Applications
Synthesis and Catalysis
Synthesis of Phenyl-Xylyl Ethane
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (PXE) can be synthesized by the Friedel–Crafts alkylation of xylene. This process uses alpha-methylbenzyl alcohol as an alkylating agent over a mordenite catalyst. It was observed that at lower temperatures, the main product was bis-(alpha-methylbenzyl) ether, whereas at higher temperatures, PXE and heavier oligomers became the main products. This synthesis process depends on factors like temperature, space velocity, pressure, and the xylene/MBA ratio (Kwak & Kim, 1999).
Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives
Another application involves the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This includes the bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives, leading to electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).
Modeling Tyrosinase Activity
In a study exploring the copper-mediated oxygenation of methyl 4-hydroxybenzoate, dinuclear copper(I) complexes with polybenzimidazole ligands, including alpha,alpha‘-bis{bis[2-(1-methyl-2-benzimidazolyl)ethyl]amino}-m-xylene, effectively mimicked the activity of the enzyme tyrosinase. The reaction is significant as it demonstrates the capability of these complexes in phenol hydroxylation, which is a critical reaction in organic chemistry and biochemistry (Casella et al., 1996).
Polymer Chemistry
Polyether Synthesis
The compound has been used in the phase-transfer catalyzed polycondensation of alpha,alpha′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane. This process, especially when done in the presence of dimethyl sulfoxide, results in a high molecular weight polyether. This kind of polymer synthesis is crucial for the development of new materials with specific properties (Yamazaki & Imai, 1983).
Photoinitiating Dyes
Another fascinating application is in the field of photoinitiating dyes. Xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a derivative of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, has been synthesized and investigated for its photoinitiating ability in polymer chemistry. The study of such dyes is vital for the development of photosensitive materials and processes in industrial applications (Kabatc et al., 2015).
properties
IUPAC Name |
1,4-bis[(4-methylphenyl)methoxymethyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMQICMKIDWWAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616644 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | |
CAS RN |
136861-46-6 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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